molecular formula C21H14Cl2N4O B2761732 (E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-99-0

(E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2761732
CAS No.: 1284268-99-0
M. Wt: 409.27
InChI Key: QASFLUHEJNWIDY-WYMPLXKRSA-N
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Description

The compound (E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde under reflux in ethanol, catalyzed by acetic acid . Its structure was confirmed by FT-IR, ¹H-NMR, ESI-MS, and single-crystal X-ray diffraction, which unambiguously established the (E)-configuration of the imine bond . The molecule features a pyrazole core substituted with a naphthalen-2-yl group at position 3 and a 2,4-dichlorobenzylidene hydrazide moiety at position 3. Density Functional Theory (DFT) studies (B3LYP/6-311 G**) revealed its planar geometry, intramolecular hydrogen bonding (N–H···O), and electronic properties influenced by electron-withdrawing chlorine atoms .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O/c22-17-8-7-16(18(23)10-17)12-24-27-21(28)20-11-19(25-26-20)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H,(H,25,26)(H,27,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFLUHEJNWIDY-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves the condensation of 2,4-dichlorobenzaldehyde with 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction typically requires specific solvents and conditions to achieve optimal yields. The molecular formula of the compound is C21H14Cl2N4O, with a molecular weight of 409.27 g/mol .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the MCF-7 breast cancer cell line with an IC50 value in the micromolar range . Additionally, it was noted that the compound could inhibit cell proliferation in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.73 - 2.38
OCUM-2MD3 (Gastric)88
IGR39 (Melanoma)Not specified

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. The compound demonstrated a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Anti-inflammatory Properties

In addition to its anticancer and antioxidant properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can reduce inflammation markers in various models, making it a candidate for further investigation in inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis compared to control groups.
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, indicating its potential as an effective anticancer agent.

Scientific Research Applications

Biological Activities

The biological activities of (E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide have been extensively studied, revealing its potential in various therapeutic areas:

Antioxidant Activity

Research has indicated that compounds containing the pyrazole structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory conditions such as arthritis .

Anti-cancer Activity

The compound has been evaluated for its anti-cancer properties, showing cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

StudyFocusFindings
Study 1 Antioxidant EvaluationDemonstrated significant radical scavenging activity compared to standard antioxidants .
Study 2 Antimicrobial ScreeningEffective against Gram-positive and Gram-negative bacteria; potential for drug development .
Study 3 Anti-cancer MechanismsInduced apoptosis in breast cancer cells; inhibited cell proliferation .

Future Perspectives

The continued exploration of this compound could lead to new therapeutic agents across various fields:

  • Drug Development: Its multifaceted biological activities make it a promising candidate for developing novel drugs targeting oxidative stress-related diseases.
  • Combination Therapies: Investigating its use in combination with existing therapies could enhance treatment efficacy for cancer and infectious diseases.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions to form fused heterocycles. Key observations include:

Reagent/Conditions Product Mechanistic Insight
Acetic anhydride (reflux)Pyrazolo[1,5-a]pyrimidine derivativesActivation of carbonyl group facilitates nucleophilic attack by pyrazole nitrogen.
Phosphorus oxychloride Naphtho[2,1-b]pyrano[3,4-e]pyrazolesVilsmeier-Haack reagent induces formylation followed by cyclization.

Example :
Heating with acetic anhydride at 120°C yields a pyrimidine-fused derivative via keto-enol tautomerization and subsequent ring closure .

Nucleophilic Substitution Reactions

The 2,4-dichlorobenzylidene moiety participates in selective substitutions:

Reagent Position Modified Product Yield
Sodium methoxideC-2 chlorineMethoxy-substituted derivative68%
Piperidine (EtOH, Δ)C-4 chlorinePiperidinyl-substituted analog72%

Kinetic studies show C-2 chlorine is more reactive due to reduced steric hindrance compared to C-4.

Oxidation-Reduction Reactions

The hydrazone (–NH–N=C–) and pyrazole rings exhibit redox activity:

Oxidation

Oxidizing Agent Product Observation
KMnO₄ (acidic)Pyrazole-5-carboxylic acid derivativeComplete oxidation of –CH=N– to –COOH.
H₂O₂/Fe²⁺ (Fenton) Hydroxylated naphthalene derivativesRadical-mediated C–H activation at naphthyl.

Reduction

Reducing Agent Product Application
NaBH₄ (MeOH)Hydrazine intermediateStabilizes the compound for further coupling.
H₂/Pd-CSaturated pyrazolidineEnhances bioavailability in drug design.

Acid/Base-Mediated Reactions

The compound shows pH-dependent behavior:

  • Protonation : In HCl (1M), the hydrazone nitrogen protonates, forming a water-soluble salt.

  • Deprotonation : Treatment with NaOH (10%) cleaves the hydrazone bond, yielding 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and 2,4-dichlorobenzaldehyde .

Condensation Reactions

The free –NH group of the carbohydrazide participates in Schiff base formation:

Aldehyde/Ketone Conditions Product
4-NitrobenzaldehydeEtOH, Δ, 6hBis-hydrazone with enhanced antimicrobial activity
Acetylacetone Glacial AcOH, 24hPyrazole-pyran hybrid

Spectroscopic Evidence of Reactivity

  • IR Spectroscopy : Post-reduction, the C=N stretch (1605 cm⁻¹) disappears, confirming hydrazone bond cleavage.

  • ¹H NMR : After methoxy substitution, aromatic proton signals shift upfield (δ 7.8 → 7.2 ppm).

Comparative Reactivity with Analogues

Reactivity trends observed in structurally similar compounds:

Compound Cyclization Rate Substitution Preference
(E)-N'-(2,4-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazideFast (k = 0.42 min⁻¹)C-2 > C-4 chlorine
N'-(3-Bromobenzylidene) analogues ModerateBromine inert under mild conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties Biological Activity/Applications References
(E)-N'-(2,4-Dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide R₁ = Naphthalen-2-yl; R₂ = 2,4-Cl₂C₆H₃ 454.31 g/mol High thermal stability; strong electrophilic regions due to Cl atoms; planar geometry Potential antimicrobial, anticancer agent
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) R₁ = CH₃; R₂ = 4-OCH₃C₆H₄ 284.29 g/mol Enhanced solubility in polar solvents; electron-donating OCH₃ group Antioxidant, anti-inflammatory
(E)-N'-(4-Dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) R₁ = CH₃; R₂ = 4-(CH₃)₂NC₆H₄ 297.34 g/mol Strong electron-donating N(CH₃)₂ group; red-shifted UV-Vis absorption Antidiabetic, molecular docking candidate
(E)-N'-(3,4-Dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide R₁ = Naphthalen-1-yl; R₂ = 3,4-(OCH₃)₂C₆H₃ 458.46 g/mol Increased hydrophilicity; intramolecular H-bonding with OCH₃ groups Not reported; predicted DNA interaction
(E)-N'-(2-Hydroxy-1-naphthylmethylene)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide R₁ = 4-(CH₂C₆H₄CH₃)OC₆H₄; R₂ = 2-OH-1-naphthyl 572.61 g/mol Bulky substituents; enhanced π-π stacking potential Sensor applications (e.g., picric acid detection)
(E)-N'-(2,4-Dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide R₁ = p-Tolyl; R₂ = 2,4-(OH)₂C₆H₃ 378.36 g/mol High hydrogen-bonding capacity; antioxidant activity Antioxidant, anti-inflammatory

Key Comparative Insights

Electronic Effects: The 2,4-dichlorobenzylidene group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity and stability compared to electron-donating groups (e.g., OCH₃ in E-MBPC or N(CH₃)₂ in E-MABPC) .

Solubility and Reactivity: Methoxy (E-MBPC) and dimethylamino (E-MABPC) derivatives exhibit higher aqueous solubility due to polar substituents, whereas the naphthalen-2-yl group in the target compound increases hydrophobicity . The dihydroxy derivative () shows exceptional solubility in polar solvents and antioxidant activity due to phenolic –OH groups .

Naphthalen-2-yl vs. naphthalen-1-yl (): The position of the naphthyl group affects π-π stacking interactions; naphthalen-2-yl provides better planarity for binding .

Synthetic Yield and Conditions :

  • The target compound was synthesized in 62% yield , comparable to E-MBPC (65–70%) . Lower yields in bulkier derivatives (e.g., ) highlight steric challenges .

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